D-Sorbitol-1-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

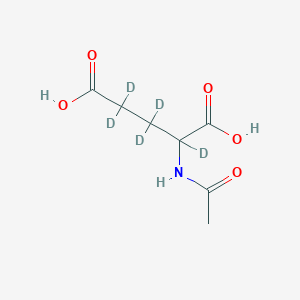

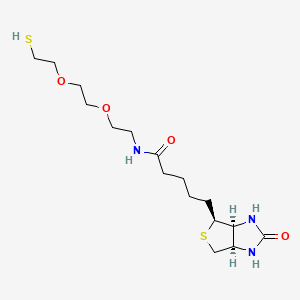

DL-マンニトール-13Cは、6炭素糖アルコールであるマンニトールの安定同位体標識化合物です。「13C」は、炭素の非放射性安定同位体である炭素13の存在を示しています。この化合物は、代謝研究で追跡できる能力やさまざまな分析技術への応用など、その独自の特性により、科学研究で特に役立ちます。

準備方法

合成経路と反応条件

DL-マンニトール-13Cは、D-マンニトールとL-マンニトールを組み合わせることで合成されます。L-マンニトールはL-マンノノ-1,4-ラクトンの還元によって得られます 。反応条件は通常、マンニトール構造に13C同位体を組み込むために、還元剤と特定の触媒を使用することを伴います。

工業生産方法

DL-マンニトール-13Cの工業生産には、化合物の純度と同位体濃縮を保証するために、高速液体クロマトグラフィー(HPLC)や質量分析などの高度な技術が使用されます。このプロセスは、最終製品の安定性と均質性を維持するために慎重に監視されます .

化学反応の分析

反応の種類

DL-マンニトール-13Cは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、さまざまな科学研究におけるその応用に不可欠です。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン化反応には、通常、塩化チオニルや三臭化リンなどの試薬が関与します。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、DL-マンニトール-13Cの酸化は、さまざまなカルボニル化合物の形成につながる可能性がありますが、還元はさまざまなアルコール誘導体を生成する可能性があります .

科学研究への応用

DL-マンニトール-13Cは、科学研究において幅広い用途があります。

科学的研究の応用

DL-Mannitol-13C has a wide range of applications in scientific research:

作用機序

DL-マンニトール-13Cは、主に浸透圧利尿薬として機能します。血漿浸透圧を上昇させ、組織から間質液と血漿への水の流入を促進します。このメカニズムは、頭蓋内圧と眼圧を低下させ、利尿を促進し、有毒物質の排泄を促進するのに特に役立ちます .

類似の化合物との比較

類似の化合物

D-マンニトール-1-13C: マンニトールの別の同位体標識形態で、同様の用途に使用されますが、同位体標識が異なります。

D-マンニトール-2-13C: 異なる炭素位置で標識されており、代謝研究において独自の洞察を提供します。

D-ソルビトール-1-13C: さまざまな生化学的アッセイで使用される同様の糖アルコール

独自性

DL-マンニトール-13Cは、その特定の同位体標識により、代謝および生化学的研究における正確な追跡と分析が可能になるため、独自性があります。その安定性と非放射性特性により、さまざまな科学分野における長期研究とアプリケーションに適した選択肢となっています .

類似化合物との比較

Similar Compounds

D-Mannitol-1-13C: Another isotope-labeled form of mannitol, used for similar applications but with different isotopic labeling.

D-Mannitol-2-13C: Labeled at a different carbon position, offering unique insights in metabolic studies.

D-Sorbitol-1-13C: A similar sugar alcohol used in various biochemical assays

Uniqueness

DL-Mannitol-13C is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic and biochemical studies. Its stability and non-radioactive nature make it a preferred choice for long-term studies and applications in various scientific fields .

特性

分子式 |

C6H14O6 |

|---|---|

分子量 |

183.16 g/mol |

IUPAC名 |

(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+1 |

InChIキー |

FBPFZTCFMRRESA-OUBTZVSYSA-N |

異性体SMILES |

C(C(C(C(C([13CH2]O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)